![molecular formula C8H8F3NS B13929142 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a tetrahydrothieno[3,2-C]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(Trifluoromethyl)pyridine . Another method involves the reaction of pentafluoropyridine with the CF3S¯ anion, generated from F2C=S or its trimer, and cesium fluoride at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for the simultaneous chlorination and fluorination of the precursor, resulting in the desired product in good yield .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophilic CF3 sources such as Togni Reagent I for trifluoromethylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)nicotinic acid
- Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines
Uniqueness
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8F3NS |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)7-3-5-4-12-2-1-6(5)13-7/h3,12H,1-2,4H2 |
InChI Key |
KFYMGPSNSLNQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


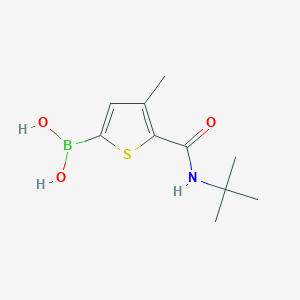
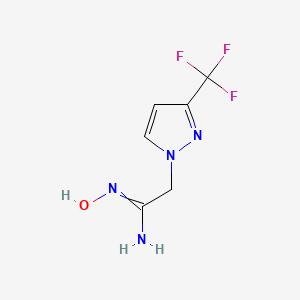
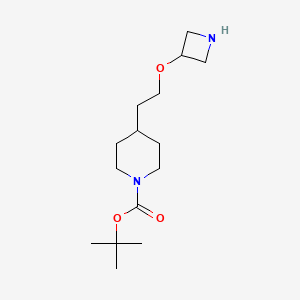
![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
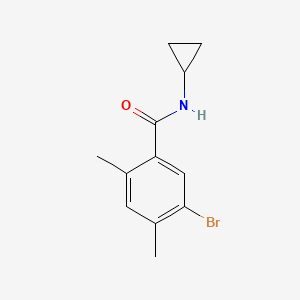
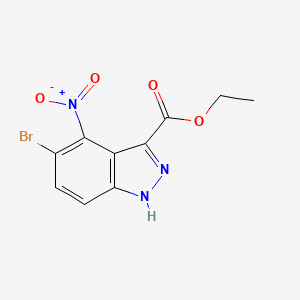
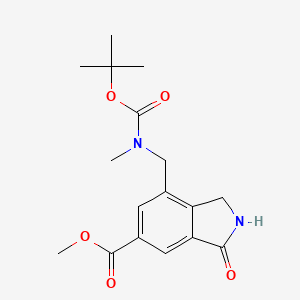
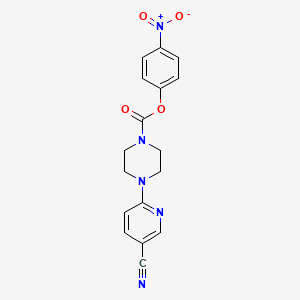
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)

![1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
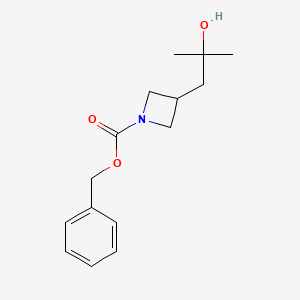
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
